molecular formula C9H12ClNO2 B13084592 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Cat. No.: B13084592
M. Wt: 201.65 g/mol
InChI Key: TXPODMOBWHBBEH-UHFFFAOYSA-N
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Description

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a chloro group, and a methyl group attached to a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 6-amino-3-chloro-2-methylphenol with ethylene oxide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with a hydroxyl group would produce a phenol derivative.

Scientific Research Applications

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-3-chloro-2-fluorophenoxy)ethan-1-ol
  • 2-(6-Amino-3-chloro-2-methylphenoxy)propan-1-ol

Uniqueness

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chloro group on the phenoxyethanol backbone allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-(6-amino-3-chloro-2-methylphenoxy)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-6-7(10)2-3-8(11)9(6)13-5-4-12/h2-3,12H,4-5,11H2,1H3

InChI Key

TXPODMOBWHBBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OCCO)N)Cl

Origin of Product

United States

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